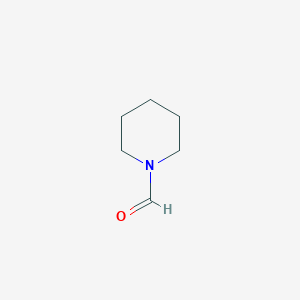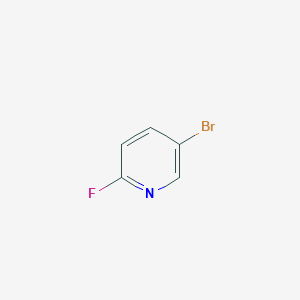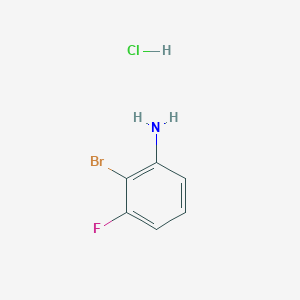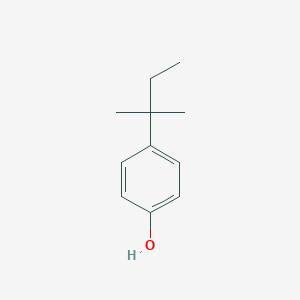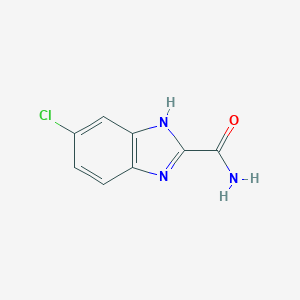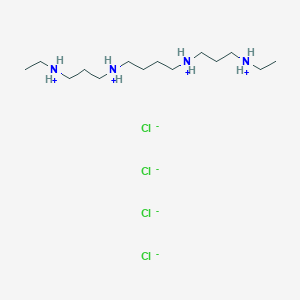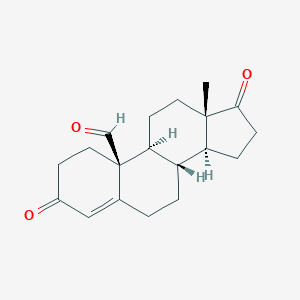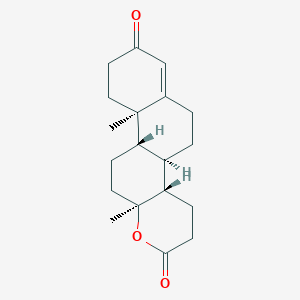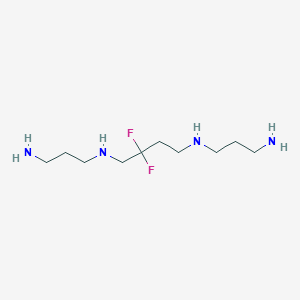
6,6-Difluorospermine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6,6-Difluorospermine is a synthetic polyamine that has gained significant attention in scientific research due to its unique properties. Polyamines are organic compounds that are essential for cell growth, proliferation, and differentiation. 6,6-Difluorospermine is a modified version of spermine, which is a naturally occurring polyamine in the human body.
作用機序
The mechanism of action of 6,6-Difluorospermine involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. It can induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It can also regulate the expression of genes involved in inflammation and cell proliferation. Furthermore, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
生化学的および生理学的効果
6,6-Difluorospermine has been shown to have several biochemical and physiological effects. It can alter cellular polyamine levels, leading to changes in cell growth and proliferation. It can also induce oxidative stress and DNA damage, leading to cell death. Additionally, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
実験室実験の利点と制限
The advantages of using 6,6-Difluorospermine in lab experiments include its ability to selectively target cancer cells, its anti-inflammatory and neuroprotective properties, and its ability to modulate cellular polyamine levels. However, there are also limitations to using 6,6-Difluorospermine in lab experiments. It is a synthetic compound and may not accurately represent the effects of natural polyamines in the body. Additionally, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 6,6-Difluorospermine. One potential application is in the treatment of cancer, where it can be used as a chemotherapeutic agent. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is also needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods. Overall, 6,6-Difluorospermine has promising potential in various scientific research fields and warrants further investigation.
科学的研究の応用
6,6-Difluorospermine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6,6-Difluorospermine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has neuroprotective effects and can prevent neuronal cell death.
特性
CAS番号 |
111397-41-2 |
|---|---|
製品名 |
6,6-Difluorospermine |
分子式 |
C10H24F2N4 |
分子量 |
238.32 g/mol |
IUPAC名 |
N,N'-bis(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C10H24F2N4/c11-10(12,9-16-7-2-5-14)3-8-15-6-1-4-13/h15-16H,1-9,13-14H2 |
InChIキー |
YJYKTXUYOGVQAF-UHFFFAOYSA-N |
SMILES |
C(CN)CNCCC(CNCCCN)(F)F |
正規SMILES |
C(CN)CNCCC(CNCCCN)(F)F |
その他のCAS番号 |
111397-41-2 |
同義語 |
6,6-difluorospermine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
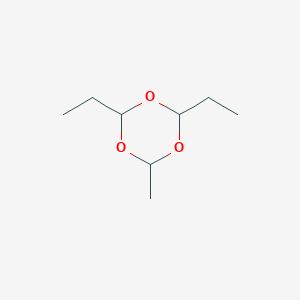
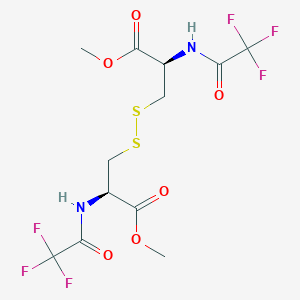
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
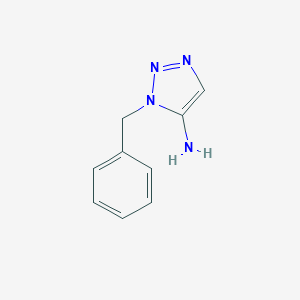
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
